Methyl 2-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride
Description
Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a piperidin-4-yl group at the 2-position and a methoxycarbonyl group at the 3-position, with a hydrochloride counterion enhancing its solubility and stability. This structure is characteristic of bioactive molecules targeting neurological or metabolic pathways, as pyrazole and piperidine moieties are common in pharmaceuticals .
Properties
IUPAC Name |
methyl 2-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-4-7-12-13(9)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIWHCHYVMBHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with pyrazole carboxylates under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
Scientific Research Applications
Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride has applications across pharmacology, microbiology, neuroscience, and cardiovascular medicine.
Pharmacology
- Anticancer Research : Piperidine derivatives, including Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride, are utilized as anticancer agents. They are used in synthesizing spirooxindolopyrrolidine-embedded piperidinone, which has potential anticancer activity through multicomponent reactions. Synthesized compounds have demonstrated cytotoxicity and apoptosis induction in tumor cell models, with some showing better activity than reference drugs.
- Antimalarial Research : While the provided search results do not explicitly mention the application of Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride in antimalarial research, its structural features may lend it to such applications.
Microbiology and Infectious Diseases
- Antimicrobial Agents: Piperidine derivatives are employed as antimicrobial agents because of their structural features. Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride serves as a building block for synthesizing derivatives with antimicrobial properties, often through reactions with various hydrazines. These derivatives have demonstrated antimicrobial activity in assays, contributing to developing new antimicrobial drugs. Pyrazole derivatives, in general, have been described as antibacterial and antifungal .
Neuropharmacology and Neuroscience
- Modulation of Neurotransmitter Systems: Piperidine-based compounds are important in modulating neurotransmitter systems, particularly in inhibitory neurotransmission. Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride is used to synthesize heterocyclic amino acids that act on neuronal receptors, influencing GABA uptake and glutamate receptor activity.
Inflammation
- Anti-inflammatory Properties: Methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride is used to create derivatives with anti-inflammatory properties for treating chronic inflammatory diseases. Anti-inflammatory activity is assessed using in vitro and in vivo models of inflammation, such as carrageenan-induced paw edema. Derivatives have exhibited potent anti-inflammatory effects, indicating their potential as novel anti-inflammatory agents.
Hematology and Cardiovascular Medicine
- Anticoagulant Effects: Piperidine derivatives are investigated for their anticoagulant effects to prevent thrombosis. The anticoagulant properties are evaluated through blood coagulation assays, such as prothrombin time and activated partial thromboplastin time. Certain derivatives have shown to prolong coagulation times, suggesting their use as safer anticoagulants with a reduced risk of bleeding.
Biological Activities and Interactions
Mechanism of Action
The mechanism of action of Methyl 2-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural uniqueness lies in the pyrazole ring and piperidine substitution pattern , which differentiate it from analogs:
- 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride (CAS 2093702-63-5): Replaces the methoxycarbonyl group with a carboxamide at the 4-position and shifts the piperidine to the 3-position.
- 2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride : Substitutes pyrazole with pyridine and introduces a methoxy group. Pyridine’s aromaticity and basicity differ from pyrazole’s acidic NH group, influencing solubility and receptor affinity .
- 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride : Replaces pyrazole with pyridazine, a more electron-deficient ring, and adds a chloro substituent. Such changes enhance electrophilicity and alter metabolic stability .
Physicochemical and Pharmacokinetic Profiles
A comparative analysis of molecular properties is summarized below:
Key Observations :
- Lipophilicity : Pyridazine and pyridine analogs (e.g., ) are less lipophilic than pyrazole derivatives due to differences in ring polarity, affecting membrane permeability.
- Metabolic Stability : Chloro substituents (as in ) may reduce oxidative metabolism, whereas pyrazole’s NH group could increase susceptibility to cytochrome P450 enzymes.
Biological Activity
Methyl 2-piperidin-4-ylpyrazole-3-carboxylate; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a thorough examination of its biological activity, supported by data tables, case studies, and research findings from various sources.
Chemical Structure and Properties
Methyl 2-piperidin-4-ylpyrazole-3-carboxylate is a pyrazole derivative characterized by the presence of a piperidine ring. Its structural formula can be represented as follows:
The compound exhibits a hydrochloride salt form, enhancing its solubility and stability in biological systems.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including methyl 2-piperidin-4-ylpyrazole-3-carboxylate, exhibit significant anti-inflammatory properties. A study demonstrated that similar pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
Pyrazoles have been noted for their antimicrobial activities. Compounds similar to methyl 2-piperidin-4-ylpyrazole-3-carboxylate were tested against various bacterial strains, showing promising results in inhibiting growth at concentrations as low as 40 µg/mL . The compound's efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent.
3. Anticancer Activity
Recent studies have identified pyrazole derivatives as potential anticancer agents. For example, certain substituted pyrazoles exhibited antiproliferative effects against various tumor cell lines, suggesting that methyl 2-piperidin-4-ylpyrazole-3-carboxylate may also possess similar properties . The mechanism often involves the inhibition of specific kinases or other molecular targets involved in cancer progression.
4. Neuroprotective Effects
Neuroprotective activities have also been associated with pyrazole compounds. Research indicates that some derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases . This inhibition may contribute to neuroprotective effects, making the compound of interest for further studies in neuropharmacology.
Table 1: Biological Activities of Methyl 2-Piperidin-4-ylpyrazole-3-Carboxylate
Case Study 1: Anti-inflammatory Efficacy
In a controlled study using carrageenan-induced paw edema in rats, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects. Methyl 2-piperidin-4-ylpyrazole-3-carboxylate showed significant reduction in edema compared to the control group, indicating its potential as an anti-inflammatory therapeutic agent .
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus. Methyl 2-piperidin-4-ylpyrazole-3-carboxylate demonstrated remarkable inhibition at concentrations lower than those required for standard antibiotics, suggesting its utility in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and carboxylation. For piperidine-pyrazole derivatives, a common approach is coupling pyrazole precursors with piperidine intermediates under catalytic conditions. For example, similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via sulfonylation or esterification reactions using reagents like methoxyphenyl sulfonyl chloride . Key steps include:
- Protection/deprotection of functional groups to avoid side reactions.
- Use of anhydrous solvents (e.g., THF, DCM) and catalysts (e.g., Pd for cross-coupling).
- Final hydrochloridation using HCl gas or aqueous HCl .
- Critical Considerations : Optimize reaction temperature and stoichiometry to minimize byproducts. Confirm intermediates via TLC or LC-MS.
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine and pyrazole ring connectivity and ester group presence.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl⁻ .
- HPLC Purity Analysis : ≥98% purity (as per standards in similar compounds like TP-238 Hydrochloride) using C18 columns and UV detection .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and salt formation (HCl) .
Advanced Research Questions
Q. How can researchers design experiments to assess the stability of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C. Sample aliquots at intervals (0h, 24h, 7d).
- Analysis : Use HPLC to quantify degradation products. Monitor hydrolysis of the ester group (common in acidic/basic conditions) .
- Key Parameters : Degradation kinetics (e.g., first-order rate constants) and identification of breakdown products via LC-MS .
- Data Contradictions : If stability conflicts with computational predictions (e.g., DFT calculations), validate via controlled humidity/temperature studies and revise QSPR models.
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding its reactivity?
- Methodological Answer :
- Cross-Validation : Compare computational (e.g., DFT, molecular docking) results with empirical data. For example, if predicted nucleophilic sites (e.g., piperidine N) show no reactivity in assays, re-evaluate solvent effects or steric hindrance .
- Isolation of Intermediates : Trap reactive intermediates (e.g., using low-temperature NMR) to confirm mechanistic pathways .
- Collaborative Studies : Replicate experiments in independent labs to rule out protocol-specific artifacts .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Emergency Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin Contact : Wash immediately with soap/water; remove contaminated clothing .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
